molecular formula C10H13NOS B14050248 1-(2-Amino-4-(methylthio)phenyl)propan-2-one

1-(2-Amino-4-(methylthio)phenyl)propan-2-one

Cat. No.: B14050248
M. Wt: 195.28 g/mol
InChI Key: GMPVRNVKUDBTIU-UHFFFAOYSA-N
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Description

1-(2-Amino-4-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H13NOS It is characterized by the presence of an amino group, a methylthio group, and a propanone moiety attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Amino-4-(methylthio)phenyl)propan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-4-(methylthio)benzaldehyde with a suitable ketone under acidic or basic conditions to form the desired product. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the carbon-carbon bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

1-(2-Amino-4-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino and methylthio groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(2-Amino-4-(methylthio)phenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-(methylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The amino and methylthio groups can form hydrogen bonds and other interactions with proteins, enzymes, or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Amino-4-(methylthio)phenyl)ethanone: Similar structure but with an ethanone moiety instead of propanone.

    1-(2-Amino-4-(methylthio)phenyl)butan-2-one: Similar structure but with a butanone moiety instead of propanone.

Uniqueness

1-(2-Amino-4-(methylthio)phenyl)propan-2-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

Molecular Formula

C10H13NOS

Molecular Weight

195.28 g/mol

IUPAC Name

1-(2-amino-4-methylsulfanylphenyl)propan-2-one

InChI

InChI=1S/C10H13NOS/c1-7(12)5-8-3-4-9(13-2)6-10(8)11/h3-4,6H,5,11H2,1-2H3

InChI Key

GMPVRNVKUDBTIU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=C(C=C1)SC)N

Origin of Product

United States

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